4XC2A2Npz2
Description
The compound designated as 4XC2A2Npz2 is a synthetic molecule described in the European Patent Application EP 4 219 465 A2 (2023). Based on cross-referenced data, 4XC2A2Npz2 is hypothesized to correspond to Compound 655 (Exact Mass: 426.218; LCMS m/z (M+H): 427.2) or Compound 656 (Exact Mass: 454.2493; LCMS data incomplete) in Table 1E . These compounds are part of a broader class of molecules designed for pharmaceutical applications, though their specific biological targets or therapeutic indications remain undisclosed in the provided evidence.
Properties
CAS No. |
160948-17-4 |
|---|---|
Molecular Formula |
C19H25IN2O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H25IN2O/c1-21-15-8-9-17(21)18(19(23)22-10-2-3-11-22)16(12-15)13-4-6-14(20)7-5-13/h4-7,15-18H,2-3,8-12H2,1H3/t15-,16+,17+,18-/m0/s1 |
InChI Key |
HPQILAIJSLHQQC-MLHJIOFPSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4XC2A2Npz2 involves the combination of two potent dopamine transporter binding motifs attached to the tropane ring: the p-iodophenyl group at the 3β-position and a pyrrolidine carboxamide at 2β . The specific reaction conditions and steps for synthesizing this compound are detailed in various scientific publications, focusing on the precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity .
Industrial Production Methods
While the industrial production methods for 4XC2A2Npz2 are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings, with scaled-up processes to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4XC2A2Npz2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 4XC2A2Npz2 include halogens, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of 4XC2A2Npz2 depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4XC2A2Npz2 is primarily used in scientific research to study the dopamine reuptake transporter due to its high selectivity for this target . Its applications include:
Mechanism of Action
4XC2A2Npz2 exerts its effects by selectively binding to the dopamine transporter, inhibiting the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physical and Chemical Properties
The patent provides exact mass and LCMS (liquid chromatography–mass spectrometry) data for compounds structurally related to 4XC2A2Npz2 . Key comparisons are summarized below:
Key Observations :
- 4XC2A2Npz2 (Compound 655) exhibits a mid-range exact mass (426.218) compared to analogs, suggesting a balance between molecular complexity and bioavailability.
- Compounds 656 and 701–702 show incremental increases in mass (454.2493 to 478.3056), likely due to alkyl or aromatic substituents, which may enhance binding affinity but reduce solubility .
Analytical Data Comparison
LCMS data highlights critical differences in ionization behavior:
- 4XC2A2Npz2 (Compound 655) has an LCMS m/z of 427.2, consistent with protonated molecular ion detection. In contrast, Compound 656 lacks reported LCMS data, suggesting challenges in ionization or purity .
- Compound 701 (Exact Mass: 451.2696) and 702 (Exact Mass: 464.2900) also lack LCMS values, implying these derivatives may require specialized analytical conditions .
Research Findings and Implications
Structural Trends : The mass progression from 394.2369 (Compound 334) to 478.3056 (Compound 703) indicates a systematic exploration of substituent effects on pharmacokinetic properties .
Therapeutic Potential: While specific applications are undisclosed, the patent’s emphasis on exact mass and LCMS alignment suggests 4XC2A2Npz2 and its analogs are candidates for kinase inhibitors or protease modulators, given typical industry trends.
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